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molecular formula C8H10O2 B086604 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 120-74-1

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B086604
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260257

Procedure details

49.5 g of acrylic acid was added to 49.9 g of cyclopentadiene and 40 ml of diethyl ether, and a reaction was allowed to react at room temperature for 2 hr with stirring. After the completion of the reaction, the reaction mixture was concentrated and purified by distillation to give 78.0 g (yield: 82%) of an intended product.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]1[CH2:10][CH:9]=[CH:8]C=1.[CH2:11](OCC)C>>[CH:3]12[CH2:11][CH:10]([CH:9]=[CH:8]1)[CH2:6][CH:2]2[C:1]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
49.9 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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